tert-Butyl ((R)-5-((R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-6-((4-(hydroxymethyl)phenyl)amino)-6-oxohexyl)carbamate
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Overview
Description
Fmoc-Phe-Lys(Boc)-PAB is a synthetic peptide derivative that combines fluorenylmethyloxycarbonyl (Fmoc), phenylalanine (Phe), lysine (Lys) with a tert-butyloxycarbonyl (Boc) protecting group, and para-aminobenzoic acid (PAB). This compound is commonly used in peptide synthesis and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe-Lys(Boc)-PAB typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The Fmoc group is used to protect the amino terminus, while the Boc group protects the side chain of lysine. The synthesis proceeds through cycles of deprotection and coupling reactions until the desired peptide sequence is obtained .
Industrial Production Methods
Industrial production of Fmoc-Phe-Lys(Boc)-PAB follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality peptides suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Phe-Lys(Boc)-PAB undergoes various chemical reactions, including:
Deprotection Reactions: Removal of Fmoc and Boc protecting groups using bases like piperidine and acids like trifluoroacetic acid (TFA), respectively.
Coupling Reactions: Formation of peptide bonds through the use of coupling reagents such as HBTU, HATU, or DIC.
Common Reagents and Conditions
Deprotection: 20% piperidine in DMF for Fmoc removal; TFA for Boc removal.
Coupling: HBTU or HATU in the presence of a base like DIPEA in DMF.
Major Products Formed
The primary product formed from these reactions is the desired peptide sequence with the removal of protecting groups. Side products may include truncated peptides or peptides with incomplete deprotection .
Scientific Research Applications
Fmoc-Phe-Lys(Boc)-PAB is widely used in scientific research for:
Peptide Synthesis: As a building block in the synthesis of complex peptides and proteins.
Drug Development: In the design and synthesis of peptide-based therapeutics.
Biomaterials: In the development of peptide-based hydrogels and other biomaterials.
Biological Studies: To study protein-protein interactions, enzyme-substrate interactions, and other biological processes.
Mechanism of Action
The mechanism of action of Fmoc-Phe-Lys(Boc)-PAB involves its incorporation into peptide chains during synthesis. The Fmoc and Boc groups protect the amino and side chain functionalities, respectively, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further coupling reactions to extend the peptide chain .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar in structure but lacks the phenylalanine and para-aminobenzoic acid components.
Fmoc-Phe-OH: Contains phenylalanine but lacks lysine and para-aminobenzoic acid.
Fmoc-Lys(Fmoc)-OH: Contains two Fmoc groups and lysine but lacks phenylalanine and para-aminobenzoic acid.
Uniqueness
Fmoc-Phe-Lys(Boc)-PAB is unique due to its combination of Fmoc, phenylalanine, lysine with Boc protection, and para-aminobenzoic acid. This unique structure allows for specific applications in peptide synthesis and biomaterials development that are not possible with simpler compounds .
Properties
Molecular Formula |
C42H48N4O7 |
---|---|
Molecular Weight |
720.9 g/mol |
IUPAC Name |
tert-butyl N-[(5R)-5-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C42H48N4O7/c1-42(2,3)53-40(50)43-24-12-11-19-36(38(48)44-30-22-20-29(26-47)21-23-30)45-39(49)37(25-28-13-5-4-6-14-28)46-41(51)52-27-35-33-17-9-7-15-31(33)32-16-8-10-18-34(32)35/h4-10,13-18,20-23,35-37,47H,11-12,19,24-27H2,1-3H3,(H,43,50)(H,44,48)(H,45,49)(H,46,51)/t36-,37-/m1/s1 |
InChI Key |
FSNKYAMDHPYUFM-FZNHDDJXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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